1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one
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Overview
Description
1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one can be achieved through several methods. One common approach involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . Another method includes the reaction between ketones, formaldehyde, and N-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfonyl groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives .
Scientific Research Applications
1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds with these targets, leading to changes in their activity and function . This compound has been shown to induce apoptosis in cancer cells by binding to specific sites on proteins involved in cell proliferation .
Comparison with Similar Compounds
1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one can be compared with other triazole derivatives such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have similar structures but different substituents on the phenyl rings.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: This compound has a different substitution pattern on the triazole ring.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These compounds have longer carbon chains and different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)9-4-3-5-10(6-9)14-8-12-7-13-14/h3-8H,2H2,1H3 |
InChI Key |
YRXFZBZRIPODHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
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